

# Solangepras: A Comparative Analysis of Binding Affinity for the GPR6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **Solangepras** (CVN424), a novel, orally active, and selective inverse agonist of the G-protein coupled receptor 6 (GPR6), with other compounds targeting GPR6 and alternative non-dopaminergic pathways implicated in Parkinson's disease.[1] The objective is to present a clear, data-driven comparison to aid in the evaluation of **Solangepras**'s therapeutic potential.

## Overview of Solangepras and its Target

**Solangepras** is a first-in-class clinical-stage compound that acts as a non-dopaminergic inverse agonist of GPR6.[2] GPR6 is an orphan receptor highly expressed in the striatum, a key brain region for motor control. By acting as an inverse agonist, **Solangepras** reduces the constitutive activity of GPR6, which is believed to modulate the indirect pathway of the basal ganglia. This mechanism of action offers a novel therapeutic strategy for Parkinson's disease by improving motor and non-motor symptoms without directly targeting the dopaminergic system, potentially reducing the side effects associated with traditional dopamine-based therapies.

## **Comparative Binding Affinity Data**

The following table summarizes the binding affinities of **Solangepras** and other relevant compounds for their respective targets. The data is presented to facilitate a direct comparison of potency.



| Compound                | Target                    | Compound<br>Type        | Binding<br>Affinity<br>(K_i)   | Binding<br>Affinity<br>(K_d) | Potency<br>(IC_50/EC_5<br>0) |
|-------------------------|---------------------------|-------------------------|--------------------------------|------------------------------|------------------------------|
| Solangepras<br>(CVN424) | GPR6                      | Inverse<br>Agonist      | 9.4 nM[1]                      | 38 nM<br>(EC_50)[1]          |                              |
| RL-338                  | GPR6                      | Inverse<br>Agonist      | 2.4 or 5 nM[3]                 | 16 nM<br>(EC_50)[3]          |                              |
| N-acyl<br>dopamines     | GPR6                      | Inverse<br>Agonist      | Micromolar range[4][5]         |                              |                              |
| Istradefylline          | Adenosine<br>A2A Receptor | Antagonist              | 10-20 nM<br>(K_D)[6]           |                              |                              |
| Preladenant             | Adenosine<br>A2A Receptor | Antagonist              | 1.1 nM[7]                      |                              |                              |
| Vipadenant              | Adenosine<br>A2A Receptor | Antagonist              | 1.3 nM (A2A),<br>68 nM (A1)[8] | -                            |                              |
| Safinamide              | МАО-В                     | Reversible<br>Inhibitor | 0.5 μM<br>(human<br>MAO-B)[9]  | 98 nM[10]                    |                              |
| Opicapone               | COMT                      | Reversible<br>Inhibitor | Sub-<br>picomolar[11]<br>[12]  | _                            |                              |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway of GPR6 and a typical workflow for a competitive binding assay used to determine the binding affinity of compounds like **Solangepras**.





Click to download full resolution via product page

**GPR6 Signaling Pathway** 





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Adenosine A2A Receptor Antagonists and Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. bocsci.com [bocsci.com]
- 5. mdpi.com [mdpi.com]
- 6. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opicapone: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Solangepras: A Comparative Analysis of Binding Affinity for the GPR6 Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7358322#comparing-the-binding-affinity-of-solangepras-to-its-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com